molecular formula C11H15NO3 B11722188 Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B11722188
M. Wt: 209.24 g/mol
InChI Key: UYVOUZFVYCTIDH-UHFFFAOYSA-N
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Description

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C12H17NO3 It is a derivative of pyridine and is characterized by the presence of an isobutyl group, a keto group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multicomponent reaction. One common method involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of a copper catalyst. The reaction proceeds through the formation of a propargylic amide intermediate, which then undergoes cyclization to form the desired dihydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. The reaction conditions typically include controlled temperature, pressure, and the use of appropriate solvents and catalysts to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Similar in structure but lacks the isobutyl group.

    Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Contains a hydroxy group and an ethyl ester group.

    Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide: Contains a carboxamide group instead of a carboxylate ester.

Uniqueness

Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 1-(2-methylpropyl)-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-8(2)7-12-6-4-5-9(10(12)13)11(14)15-3/h4-6,8H,7H2,1-3H3

InChI Key

UYVOUZFVYCTIDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C(=O)OC

Origin of Product

United States

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